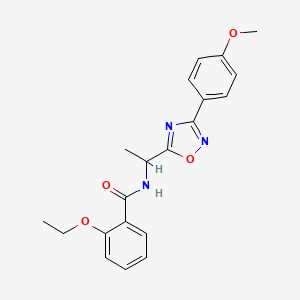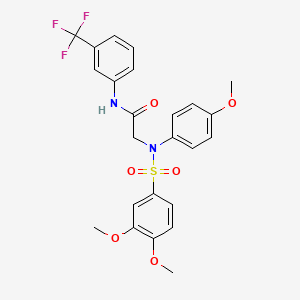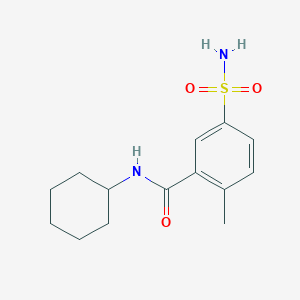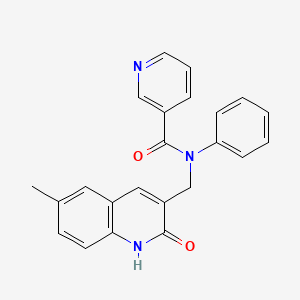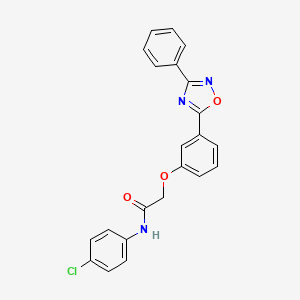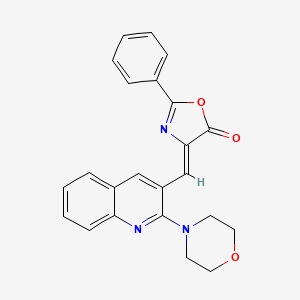
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one, also known as MMQO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme NADH:ubiquinone oxidoreductase, which is involved in the electron transport chain in mitochondria. This inhibition leads to a decrease in the production of ATP, which is essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells, inhibits angiogenesis (the formation of new blood vessels), and suppresses the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has several advantages for lab experiments. It is a potent and selective inhibitor of NADH:ubiquinone oxidoreductase, making it an ideal tool for studying the electron transport chain in mitochondria. This compound is also relatively stable and easy to handle in the lab. However, this compound has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry to synthesize. This compound is also relatively expensive, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the study of (Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. One area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the potential applications of this compound in other areas of research, such as neurodegenerative diseases and metabolic disorders, should be explored.
合成法
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one can be synthesized using a variety of methods, including the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyano-1,3-benzenediol. Another method involves the reaction of 2-morpholino-3-aminopyridine with 2-bromoacetophenone, followed by the reaction with 2-chloro-4,5-dicyanoimidazole. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
(Z)-4-((2-morpholinoquinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to be effective in inhibiting the growth and metastasis of cancer cells.
特性
IUPAC Name |
(4Z)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23-20(25-22(29-23)16-6-2-1-3-7-16)15-18-14-17-8-4-5-9-19(17)24-21(18)26-10-12-28-13-11-26/h1-9,14-15H,10-13H2/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIRMURUFPKBII-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

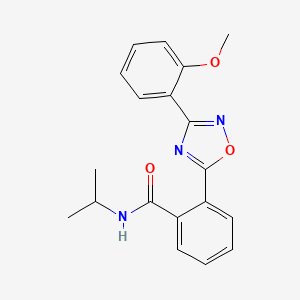
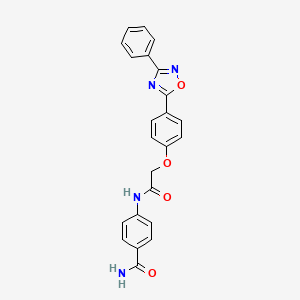
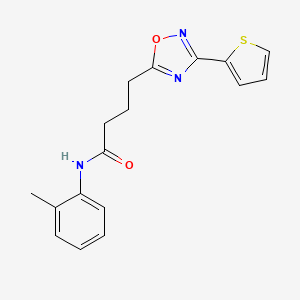
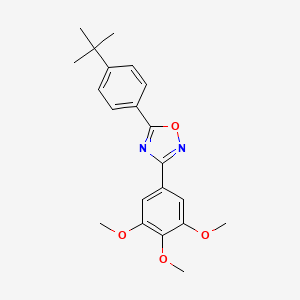
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7717603.png)

